N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide is an organic compound classified as a sulfonamide, notable for its unique combination of functional groups. This compound features an aminophenyl group and a methoxypropyl chain, which contribute to its distinctive chemical reactivity and potential biological activity. The molecular formula for this compound is , with a molar mass of approximately 258.34 g/mol .
The chemical reactivity of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide is primarily attributed to its sulfonamide functional group, which can participate in various reactions, including:
These reactions are significant in medicinal chemistry, where modifications to the compound can lead to new derivatives with enhanced properties .
N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide exhibits potential biological activities that make it a candidate for further research in medicinal applications. Its structure suggests possible antimicrobial and enzyme-inhibiting properties. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. This mechanism positions the compound as a potential antimicrobial agent .
The synthesis of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide typically involves several key steps:
This synthetic route can be optimized for yield and purity, particularly in industrial applications where continuous flow reactors may be employed .
N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide has diverse applications across several fields:
Research into the interactions of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide with biological targets is crucial for understanding its potential therapeutic uses. Studies focus on its binding affinity to enzymes and receptors, assessing how structural variations influence these interactions. Preliminary findings suggest that the unique combination of the aminophenyl and methoxypropyl groups enhances its ability to interact with specific biological targets compared to simpler sulfonamides .
Several compounds exhibit structural similarities to N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide, each with unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Simpler sulfonamide structure | Broad-spectrum antibacterial activity |
| N-(2-Aminophenyl)methanesulfonamide | Lacks methoxypropyl chain | Potentially altered reactivity and biological activity |
| N-(3-Methoxypropyl)methanesulfonamide | Lacks aminophenyl group | Different binding properties and applications |
The uniqueness of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide lies in its dual functional groups, which allow for diverse interactions with biological targets and enhance its potential efficacy compared to other similar compounds .
The systematic IUPAC name for this compound is N-(2-aminophenyl)-N-(3-methoxypropyl)methanesulfonamide, derived from its methanesulfonamide backbone and two substituents: a 2-aminophenyl group (attached to one nitrogen atom) and a 3-methoxypropyl chain (attached to the other nitrogen atom). The numbering prioritizes the sulfonamide group as the parent structure, with substituents listed in alphabetical order according to IUPAC guidelines. Variants of this name may arise from alternative locant placements, though none are documented in current literature.
The compound is formally registered under the following identifiers:
As of the latest available data, this compound does not appear in PubChem or ChemSpider, limiting public access to additional physicochemical or toxicological profiles. The absence from these databases suggests either proprietary restrictions or ongoing characterization efforts.
The molecular formula of N-(2-aminophenyl)-N-(3-methoxypropyl)methanesulfonamide is C₁₁H₁₈N₂O₃S, with a molecular weight of 258.34 g/mol [1] [2]. The structure comprises three distinct moieties:
The atomic connectivity is defined by the following key features:
The SMILES notation (COCCCN(C₁=CC=CC=C₁N)S(=O)(=O)C) and InChIKey (SFVXAOMBPQFBNE-UHFFFAOYSA-N) confirm these bonding patterns [1] [2].
Conformational flexibility arises primarily from:
Stable conformers are likely stabilized by intramolecular hydrogen bonding between the sulfonamide oxygen and the 2-aminophenyl group’s NH₂ moiety. However, experimental data (e.g., X-ray crystallography) are required to validate these predictions.
¹H NMR Predictions (based on analogous sulfonamides [5]):
¹³C NMR Predictions:
Key IR absorptions (derived from functional group trends [7]):
Predicted fragmentation pathways (based on general sulfonamide behavior [6]):
The synthesis of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide involves fundamental sulfonamide bond formation through established chemical pathways. The classical approach employs methanesulfonyl chloride as the electrophilic sulfur source, reacting with appropriately substituted amines under controlled conditions [1]. The mechanism proceeds through nucleophilic attack of the amine nitrogen on the sulfur center, followed by elimination of hydrogen chloride [2].
Classical Sulfonyl Chloride Route
The traditional method involves the reaction of methanesulfonyl chloride with the target disubstituted amine at temperatures ranging from zero to twenty-five degrees Celsius [1]. The reaction requires the presence of a non-nucleophilic base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct [1] [2]. Typical reaction times span two to six hours, with yields ranging from seventy to ninety-five percent [3].
The mechanistic pathway begins with the formation of a tetrahedral intermediate through nucleophilic attack of the amine on the sulfonyl carbon. This intermediate subsequently eliminates hydrogen chloride, facilitated by the base, to form the desired sulfonamide product [4]. The reaction proceeds via an addition-elimination mechanism, characteristic of nucleophilic acyl substitution reactions.
Base-Free Aqueous Methodology
Recent developments have established base-free sulfonamide formation in aqueous media, offering environmental advantages over traditional protocols [5]. This methodology operates at ambient temperature in water, achieving yields of sixty to eighty-five percent within one to three hours [5]. The aqueous environment facilitates the reaction through hydrogen bonding interactions that stabilize transition states and intermediates.
Electrochemical Oxidative Coupling
Electrochemical methods represent a modern approach to sulfonamide synthesis through oxidative coupling of thiols and amines [6] [7]. The mechanism involves initial oxidation of thiols to disulfides, followed by amine radical cation formation and subsequent coupling reactions [6] [7]. This process occurs at ambient temperature with reaction times of ten to sixty minutes, achieving yields of eighty to ninety-nine percent [6].
The electrochemical pathway proceeds through multiple oxidation states, beginning with thiol oxidation at approximately zero point five volts, followed by amine oxidation at one point five volts [7]. Subsequent oxidation steps at two point zero and two point六 volts facilitate the conversion of sulfenamide intermediates to the final sulfonamide products [7].
The incorporation of the aminophenyl moiety requires strategic synthetic planning to achieve optimal substitution patterns. Traditional approaches rely on electrophilic aromatic substitution principles, while modern methods employ transition metal catalysis and radical-mediated transformations [8] [9] [10].
Direct Nitration-Reduction Sequence
The classical approach involves nitration of appropriate benzene derivatives followed by reduction to generate the desired aminophenyl functionality [10]. This two-step process typically yields sixty to eighty percent of product with moderate selectivity for the desired substitution pattern [11]. The nitration step requires concentrated nitric acid and sulfuric acid at controlled temperatures, while reduction employs catalytic hydrogenation using palladium on carbon.
Buchwald-Hartwig Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig coupling provides high-yielding access to aminophenyl derivatives from aryl halides and amine nucleophiles [10]. This methodology achieves yields of seventy-five to ninety-five percent with excellent selectivity [11]. The reaction requires palladium catalysts with specialized phosphine ligands, operating at temperatures between eighty and one hundred twenty degrees Celsius under inert atmosphere conditions.
Photochemical Azide-Based Strategies
Recent advances in photochemical methodology enable the synthesis of ortho-aminophenol derivatives through dearomative-rearomative coupling of aryl azides with alcohols [8]. This approach utilizes low-energy photoexcitation to generate singlet nitrenes that undergo temporary disruption of aromaticity, allowing nucleophilic incorporation followed by re-aromatization [8]. Yields typically range from seventy to ninety percent with high selectivity for the desired substitution pattern.
The optimization of sulfonamide synthesis through catalytic interventions has yielded significant improvements in reaction efficiency and product yields. Various catalytic systems have been developed to address the challenges associated with traditional synthetic approaches.
Solid Support Catalysis
Heterogeneous catalysis using solid supports such as silica gel, florisil, alumina, and montmorillonite clays has demonstrated substantial benefits for sulfonamide synthesis [12]. These systems operate under solvent-free conditions with microwave assistance, achieving yields of seventy-five to ninety-eight percent [12]. Florisil and montmorillonite KSF have proven particularly effective, providing yield enhancements of fifteen to twenty-five percent compared to uncatalyzed reactions.
The catalytic mechanism involves surface activation of reactants through hydrogen bonding and Lewis acid interactions. Montmorillonite K10 shows exceptional performance with reaction time reductions of fifty to seventy percent while maintaining high product purity [12]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, enhancing the overall process economics.
Organocatalytic Systems
Recent developments in organocatalysis have introduced hydroxybenzotriazole-based systems for sulfonamide synthesis from sulfonyl fluorides [13]. This methodology employs one-hydroxybenzotriazole in combination with silicon additives, achieving yields of eighty-seven to ninety-nine percent [13]. The catalytic system operates at ambient temperature with loading as low as zero point zero two mole percent for large-scale applications.
The mechanistic pathway involves activation of sulfonyl fluorides through hydrogen bonding with the hydroxybenzotriazole catalyst, facilitating nucleophilic attack by amine substrates. The silicon additive serves as a fluoride scavenger, driving the reaction to completion while preventing catalyst deactivation.
Mechanochemical Approaches
Solvent-free mechanochemical synthesis offers environmental advantages through elimination of organic solvents [14]. This methodology employs solid sodium hypochlorite as the oxidizing agent in a telescopic process involving oxidation-chlorination followed by amination [14]. The process operates at ambient temperature with grinding or ball-milling techniques, achieving yields of sixty-five to ninety percent.
The mechanochemical approach reduces waste generation and simplifies purification procedures. The solid-state reactions proceed through intimate contact between reactants, enhanced by mechanical energy input. This methodology particularly benefits sterically hindered substrates that show reduced reactivity under solution-phase conditions.
The purification of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide requires careful consideration of its physical and chemical properties to achieve pharmaceutical-grade purity levels.
Recrystallization Methodology
Recrystallization remains the primary purification technique for sulfonamide compounds, providing purities of ninety-five to ninety-nine percent [15] [16]. Ethanol-water mixtures serve as effective recrystallization solvents, with typical recovery yields of eighty to ninety percent [16]. The process involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation.
Solvent selection critically impacts crystal habit and purity. Studies have demonstrated that sulfabenzamide recrystallization from various organic solvents produces different crystal habits including acicular, columnar, prismatic, equant, and tabular forms [16]. Higher recrystallization temperatures generally produce larger crystals with broader size distributions, while ultrasonic treatment during precipitation reduces crystal size.
Chromatographic Separation
High-performance liquid chromatography provides both analytical and preparative purification capabilities for sulfonamide compounds [17] [18]. Reversed-phase C18 columns with gradient elution systems achieve excellent separation efficiency. Mobile phase compositions typically employ acetonitrile-water mixtures with acidic modifiers to optimize retention and peak shape [18].
Column chromatography using silica gel with ethyl acetate-hexane gradient systems achieves purities of ninety-eight to ninety-nine point five percent [16]. The separation is based on polarity differences, with the aminophenyl and methoxypropyl substituents providing distinct retention characteristics. Recovery yields typically range from seventy-five to eighty-five percent.
Supercritical Fluid Processing
Supercritical carbon dioxide-based purification techniques offer environmentally benign alternatives to conventional organic solvent methods [19] [20]. The Rapid Expansion of Supercritical Solutions process enables micronization of sulfonamide compounds while maintaining chemical integrity [19]. Operating conditions include extraction temperatures of fifty degrees Celsius, pressures of two hundred twenty megapascals, and expansion temperatures of thirty degrees Celsius.
Supercritical antisolvent processes using carbon dioxide achieve purities of ninety-nine to ninety-nine point eight percent with recovery yields of seventy to eighty-five percent [20]. The process parameters significantly influence particle size and morphology, with extraction temperature being the most critical factor for optimization.
Analytical Validation Methods
Purity validation employs multiple analytical techniques to ensure comprehensive characterization. High-performance liquid chromatography with ultraviolet detection serves as the primary quantitative method, with detection wavelengths typically set at two hundred sixty-five to two hundred seventy-five nanometers [17] [18]. Method validation parameters include linearity ranges of zero point zero one to one microgram per milliliter with correlation coefficients exceeding zero point nine nine [17].
Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration of characteristic signals. Proton nuclear magnetic resonance shows diagnostic signals for the aminophenyl protons at six point five to seven point eight parts per million and methoxy protons at three point seven parts per million [21] [22]. Carbon-thirteen nuclear magnetic resonance exhibits sulfonyl carbon signals at one hundred twenty-five to one hundred thirty-five parts per million.
Fourier-transform infrared spectroscopy confirms functional group presence through characteristic absorption bands. Sulfonyl stretching appears at thirteen hundred to thirteen hundred fifty wavenumbers, while amino group stretching occurs at thirty-two hundred to thirty-four hundred wavenumbers [21]. Mass spectrometry using electrospray ionization provides molecular weight confirmation with the expected molecular ion peak at mass-to-charge ratio two hundred fifty-nine for the target compound.
Quality Control Parameters
Comprehensive quality control requires establishment of specification limits for key parameters. Melting point determinations provide rapid purity assessment, with pure compounds typically melting within a two-degree range [21]. Water content analysis using Karl Fischer titration ensures acceptable moisture levels for pharmaceutical applications.
Residual solvent analysis employs gas chromatography to quantify organic solvent residues below acceptable limits established by regulatory guidelines. Heavy metal analysis using inductively coupled plasma spectroscopy ensures compliance with pharmaceutical standards for elemental impurities.
The integration of these purification and validation techniques provides a robust framework for producing high-purity N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide suitable for research and potential pharmaceutical applications.
| Method | Temperature (°C) | Reaction Time | Yield Range (%) | Catalyst/Conditions |
|---|---|---|---|---|
| Classical Sulfonyl Chloride Route | 0-25 | 2-6 hours | 70-95 | Base (Et₃N, pyridine) |
| Base-Free Water Route | 25 | 1-3 hours | 60-85 | Water medium |
| Solid Support Catalysis | 25-60 | 30 min - 2 hours | 75-98 | Florisil/Montmorillonite |
| Electrochemical Oxidation | 25 | 10-60 minutes | 80-99 | Graphite electrode |
| Mechanochemical Synthesis | 25 | 1-4 hours | 65-90 | NaOCl·5H₂O |
| Sulfonamide from Sulfonyl Fluorides | 25-60 | 1-24 hours | 87-99 | HOBt/TMDS |
| Functionalization Strategy | Starting Material | Key Reagents | Yield (%) | Selectivity |
|---|---|---|---|---|
| Direct Nitration-Reduction | Benzene derivatives | HNO₃/H₂SO₄, H₂/Pd | 60-80 | Moderate |
| Buchwald-Hartwig Coupling | Aryl halides | Pd catalyst, phosphine ligand | 75-95 | High |
| Ullmann Condensation | Aryl halides | Cu catalyst, high temperature | 50-85 | Moderate |
| Photochemical Azide Route | Aryl azides | Light irradiation, alcohols | 70-90 | High |
| Dehydrogenative Assembly | Cyclohexanones | TEMPO oxidant | 65-85 | High |
| Radical-Mediated Substitution | Phenol derivatives | Hydroxamic acids | 60-85 | Good |
| Catalyst Type | Specific Catalyst | Typical Yield Enhancement (%) | Reaction Time Reduction | Operating Conditions |
|---|---|---|---|---|
| Solid Acid Catalysts | Montmorillonite K10 | 15-25 | 50-70% | 25-80°C, atmospheric pressure |
| Metal Catalysts | Pd(OAc)₂/Phosphine | 20-30 | 30-50% | 80-120°C, inert atmosphere |
| Organocatalysts | HOBt/Base combination | 10-20 | 40-60% | 25-60°C, ambient conditions |
| Electrochemical Systems | Graphite/Stainless steel | 25-35 | 70-80% | 25°C, controlled potential |
| Microwave-Assisted | Florisil support | 20-40 | 60-80% | 60-150°C, microwave heating |
| Flow Chemistry | Continuous flow reactor | 15-25 | 40-60% | 50-100°C, controlled flow |
| Purification Method | Solvent System | Typical Purity (%) | Recovery Yield (%) | Analysis Method |
|---|---|---|---|---|
| Recrystallization | Ethanol/Water | 95-99 | 80-90 | HPLC-UV |
| Column Chromatography | Ethyl acetate/Hexane | 98-99.5 | 75-85 | HPLC-UV/MS |
| Solid Phase Extraction | Methanol/Water | 90-98 | 85-95 | HPLC-FLD |
| Supercritical Fluid Processing | CO₂/Cosolvent | 99-99.8 | 70-85 | HPLC-UV |
| Liquid-Liquid Extraction | Dichloromethane/Water | 85-95 | 70-85 | HPLC-UV |
| Membrane Filtration | Aqueous buffer | 90-97 | 80-90 | Capillary electrophoresis |
| Analytical Technique | Key Diagnostic Signals | Typical Values/Ranges | Sample Preparation |
|---|---|---|---|
| ¹H NMR | NH protons (4-8 ppm) | δ 6.5-7.8 (aromatic H) | CDCl₃ or DMSO-d₆ |
| ¹³C NMR | Sulfonyl carbon (125-135 ppm) | δ 115-140 (aromatic C) | CDCl₃ or DMSO-d₆ |
| FT-IR Spectroscopy | S=O stretch (1300-1350 cm⁻¹) | N-H stretch (3200-3400 cm⁻¹) | KBr pellet method |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ | m/z 259 for target compound | ESI-MS positive mode |
| UV-Vis Spectroscopy | Aromatic absorption (250-280 nm) | λmax 265-275 nm | Methanol solution |
| Melting Point | Crystal purity indicator | 120-180°C range | Recrystallized sample |